

The Natural Abundance of ^{15}N in Threonine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *L-Threonine- ^{15}N*

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For researchers, scientists, and drug development professionals, understanding the natural isotopic abundance of elements within biological molecules is crucial for a variety of applications, including metabolic tracing, environmental studies, and authenticating the origin of compounds. This guide provides a detailed overview of the natural abundance of the stable isotope Nitrogen-15 (^{15}N) in the amino acid threonine, complete with quantitative data, experimental protocols for its determination, and a visualization of the analytical workflow.

Quantitative Analysis of ^{15}N Natural Abundance in Threonine

The natural abundance of ^{15}N in the atmosphere is approximately 0.38%^[1]. However, in biological molecules such as amino acids, this value can vary due to isotopic fractionation during metabolic processes^{[2][3]}. The abundance of ^{15}N in a specific compound is often expressed as a delta value ($\delta^{15}\text{N}$) in parts per thousand (‰ or per mil) relative to the international standard, atmospheric air.

Threonine, along with phenylalanine, has been observed to have one of the lowest natural abundances of ^{15}N among amino acids. Specifically, the $\delta^{15}\text{N}$ value for threonine has been reported to be approximately -5‰^[4]. This depletion in ^{15}N is significant when compared to other amino acids, which can have $\delta^{15}\text{N}$ values ranging from +10 to +15‰^[4].

Amino Acid	$\delta^{15}\text{N}$ (‰)
Threonine	-5
Phenylalanine	-12
Alanine	+10 to +15
Leucine	+10 to +15
Proline	+10 to +15
Ornithine	+10 to +15
Lysine	+1 to +4

Table 1: Natural Abundance of ^{15}N ($\delta^{15}\text{N}$) in Various Amino Acids. The data presented for threonine and other amino acids are based on measurements from human plasma free amino acids.

Experimental Protocol: Determination of ^{15}N Abundance in Threonine

The precise determination of the natural abundance of ^{15}N in individual amino acids like threonine requires sensitive analytical techniques. Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a commonly employed method for this purpose.

Objective:

To determine the $^{15}\text{N}/^{14}\text{N}$ isotopic composition of threonine in a biological sample (e.g., plasma).

Materials:

- Plasma sample (e.g., 500 μL)
- Cation-exchange resin
- Reagents for derivatization (e.g., N-pivaloyl-i-propyl esters)

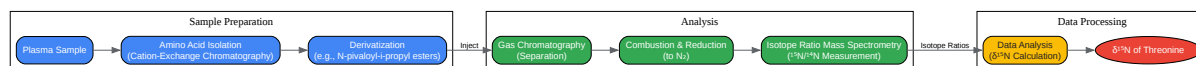
- Gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS)
- Reference standards with known ^{15}N abundance

Methodology:

- **Amino Acid Isolation:** The initial step involves the isolation of free amino acids from the plasma sample. This is typically achieved using cation-exchange chromatography. It is important to note that this step can potentially cause minor alterations in the isotopic composition of some amino acids, although for most, the change is negligible.
- **Derivatization:** The isolated amino acids are then chemically modified (derivatized) to make them volatile for gas chromatography. A common derivatization method is the formation of N-pivaloyl-L-propyl esters.
- **Gas Chromatography (GC) Separation:** The derivatized amino acid mixture is injected into a gas chromatograph. The GC column separates the individual amino acids based on their physicochemical properties, with each amino acid eluting at a specific retention time.
- **Combustion and Reduction:** As the separated, derivatized amino acids elute from the GC column, they are passed through a combustion furnace. In this high-temperature environment, the organic molecules are combusted, converting the nitrogen in each amino acid into nitrogen gas (N_2). This N_2 gas then passes through a reduction furnace to remove any oxygen.
- **Isotope Ratio Mass Spectrometry (IRMS):** The purified N_2 gas is then introduced into the isotope ratio mass spectrometer. The IRMS measures the ratio of the two stable nitrogen isotopes, ^{15}N and ^{14}N .
- **Data Analysis:** The measured isotope ratio of the sample is compared to that of a calibrated reference gas. The results are expressed in the delta (δ) notation in per mil (‰).

Workflow for ^{15}N Abundance Determination

The following diagram illustrates the experimental workflow for determining the natural abundance of ^{15}N in threonine using GC-IRMS.



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Caption: Experimental workflow for determining the natural abundance of ^{15}N in threonine.

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